molecular formula C11H10N2O3 B15206353 5-Pyridin-2-yl-oxazole-2-carboxylic acid ethyl ester

5-Pyridin-2-yl-oxazole-2-carboxylic acid ethyl ester

Katalognummer: B15206353
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: LYLZIQUSQZMJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative . The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications. Ethyl 5-(pyridin-2-yl)oxazole-2-carboxylate is unique due to its combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

ethyl 5-pyridin-2-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3

InChI-Schlüssel

LYLZIQUSQZMJAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.